N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a pyridazine ring, and a chlorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazine Ring: This step may involve the reaction of the piperidine derivative with a suitable pyridazine precursor under specific conditions.
Attachment of the Chlorophenethyl Group: This can be done through nucleophilic substitution reactions where the chlorophenethyl group is introduced to the piperidine-pyridazine intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may study the biological activity of the compound to understand its potential as a therapeutic agent.
Medicine
Drug Development: The compound could be investigated for its potential use in developing new medications, particularly for targeting specific receptors or enzymes.
Industry
Material Science: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other Piperidine Derivatives: Compounds with a piperidine ring but different functional groups.
Pyridazine Derivatives: Compounds with a pyridazine ring and various substituents.
Uniqueness
This compound may be unique due to its specific combination of functional groups and rings, which could confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O/c22-18-7-3-15(4-8-18)11-12-23-21(27)17-2-1-13-26(14-17)20-10-9-19(24-25-20)16-5-6-16/h3-4,7-10,16-17H,1-2,5-6,11-14H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEVUOFAQVBESZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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